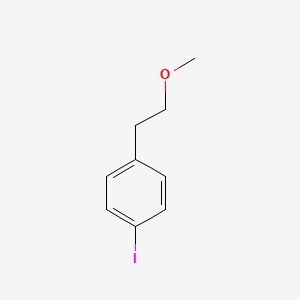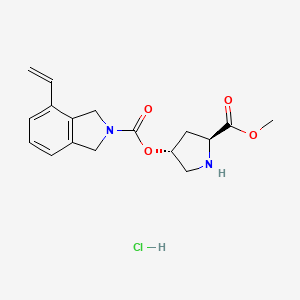
4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . A Co (III)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones has been developed . This protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad scope .Molecular Structure Analysis
The parent compound of “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” is isoindoline, which is a heterocyclic organic compound with the molecular formula C8H9N . The structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The Co (III)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones to access (E)-homoallylic alcohols has been developed . This protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad scope .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” would be similar to those of its parent compound, isoindoline . Isoindoline has a molecular formula of C8H9N and a molar mass of 119.167 g·mol−1 .Future Directions
The future directions for “4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester” and similar compounds lie in their potential for further exploration in the field of medicinal chemistry. The diverse biological activities of indole derivatives suggest that they have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
CAS RN |
923590-83-4 |
|---|---|
Product Name |
4-Vinyl-1,3-dihydro-isoindole-2-carboxylic acid 5-methoxycarbonyl-pyrrolidin-3-yl ester |
Molecular Formula |
C17H21ClN2O4 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl] 4-ethenyl-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H20N2O4.ClH/c1-3-11-5-4-6-12-9-19(10-14(11)12)17(21)23-13-7-15(18-8-13)16(20)22-2;/h3-6,13,15,18H,1,7-10H2,2H3;1H/t13-,15+;/m1./s1 |
InChI Key |
WQDLDNXJJKMMGF-PBCQUBLHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OC(=O)N2CC3=C(C2)C(=CC=C3)C=C.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)N2CC3=C(C2)C(=CC=C3)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Pent-3-en-1-yl)cyclohexyl]benzonitrile](/img/structure/B8467550.png)
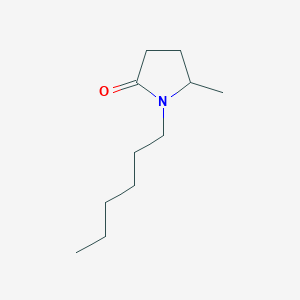
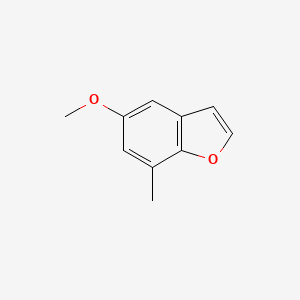
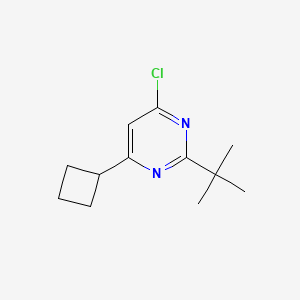
![2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8467584.png)
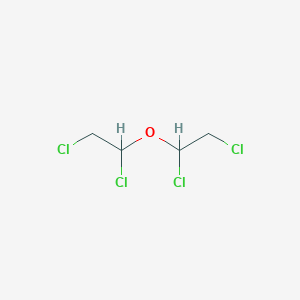
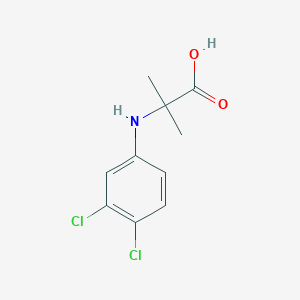
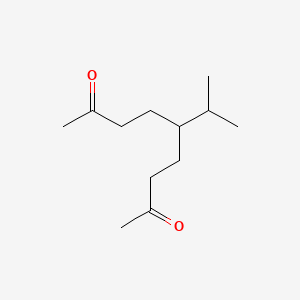
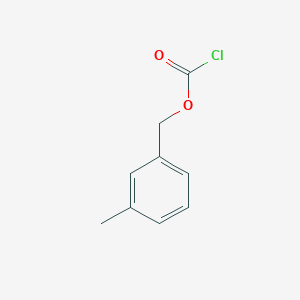
![4-Chloro-5-isopropyl-thieno[2,3-D]pyrimidine](/img/structure/B8467640.png)
![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)

![Prop-2-yn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate](/img/structure/B8467657.png)
